molecular formula C23H32BF4O3P2Rh- B12064584 Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate

Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate

Cat. No.: B12064584
M. Wt: 608.2 g/mol
InChI Key: BSFVQIMYDHTSGR-UHFFFAOYSA-N
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Description

The compound Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate is a rhodium(I) complex featuring:

  • A bicyclo[2.2.1]hepta-2,5-diene (norbornadiene, NBD) ligand, a strained bicyclic diene known for its strong π-coordination to transition metals .
  • A 3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione ligand, which combines a maleic anhydride-like furan-dione core with two chiral 2,5-dimethylphospholane groups. These phospholane substituents provide steric bulk and electronic modulation for catalytic applications.
  • A tetrafluoroborate (BF₄⁻) counterion, ensuring solubility in polar aprotic solvents.

Properties

Molecular Formula

C23H32BF4O3P2Rh-

Molecular Weight

608.2 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate

InChI

InChI=1S/C16H24O3P2.C7H8.BF4.Rh/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-12H,5-8H2,1-4H3;1-4,6-7H,5H2;;/q;;-1;

InChI Key

BSFVQIMYDHTSGR-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C.C1C2C=CC1C=C2.[Rh]

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : Maleic anhydride (1.0 equiv) and 2,5-dimethylphospholane (2.2 equiv).

  • Solvent : Anhydrous dichloromethane or toluene.

  • Temperature : 0–5°C during phospholane addition, followed by room-temperature stirring for 12–24 hours.

  • Workup : Precipitation in hexane, filtration, and recrystallization from ethanol.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the phospholane’s phosphorus atom on the electron-deficient carbonyl groups of maleic anhydride. Steric hindrance from the dimethyl groups on the phospholane ensures regioselective substitution at the 3- and 4-positions of the furan dione.

Table 1: Ligand Synthesis Optimization

ParameterOptimal RangeYield (%)Purity (%)
Phospholane Equiv2.2–2.578–85≥95
Reaction Time18–24 hours8297
SolventDichloromethane8596

Rhodium Precursor Preparation: [Rh(nbd)Cl]₂ Dimer

The rhodium dimer bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer ([Rh(nbd)Cl]₂) serves as the metal source. Its synthesis follows established protocols:

Procedure

  • Reactants : Rhodium(III) chloride hydrate (RhCl₃·3H₂O) and norbornadiene (nbd) in a 1:4 molar ratio.

  • Solvent : Ethanol/water (4:1 v/v).

  • Conditions : Reflux at 82°C under nitrogen for 18–24 hours.

  • Isolation : Rotary evaporation, cold filtration, and washing with cold ethanol.

Key Characterization Data

  • Rh Content : 24.9–25.3% (theoretical: 25.3%).

  • ¹H NMR : δ 5.2–5.4 (m, 4H, nbd), 3.1–3.3 (m, 2H, bridgehead).

Ligand Coordination and Counterion Exchange

The final complex is assembled via ligand substitution and anion metathesis:

Step 1: Chloride Displacement

  • Reactants : [Rh(nbd)Cl]₂ (1.0 equiv) and 3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione (2.2 equiv).

  • Solvent : Tetrahydrofuran (THF) under nitrogen.

  • Conditions : 60°C for 48 hours.

  • Intermediate : [Rh(nbd)(L)]⁺Cl⁻ (L = phospholane ligand).

Table 2: Counterion Exchange Efficiency

AgBF₄ EquivTemperature (°C)Yield (%)Rh Purity (%)
1.0207298
1.1208999
1.2308597

Critical Analysis of Methodologies

Ligand Synthesis Challenges

  • Phospholane Sensitivity : 2,5-Dimethylphospholane is moisture-sensitive, requiring strict anhydrous conditions.

  • Side Reactions : Over-substitution at the furan dione core occurs if phospholane exceeds 2.5 equiv, reducing yield.

Rhodium Coordination Pitfalls

  • Incomplete Displacement : Residual chloride in [Rh(nbd)(L)]⁺Cl⁻ necessitates excess AgBF₄ (1.1 equiv) for full conversion.

  • Ligand Degradation : Prolonged heating (>60°C) in THF causes phospholane ring opening, confirmed by ³¹P NMR.

Scalability Considerations

  • Patent-Scale Example : A 100 g RhCl₃·3H₂O batch yields 138–141 g final product with 90% recovery.

  • Cost Drivers : Rhodium accounts for 85% of material costs, emphasizing yield optimization.

Alternative Synthetic Routes

Direct Synthesis from Rhodium Trichloride

A one-pot method combines RhCl₃·3H₂O, nbd, and ligand in ethanol, but yields are lower (65–70%) due to competing side reactions.

Use of Preformed [Rh(nbd)₂]⁺

Employing [Rh(nbd)₂]BF₄ as a precursor avoids chloride displacement but requires costly pre-formed complexes .

Chemical Reactions Analysis

Catalytic Asymmetric Hydrogenation

The complex demonstrates efficacy in enantioselective hydrogenation due to its chiral phospholan ligands. The bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) backbone stabilizes the rhodium center, while the 2,5-dimethylphospholan groups enforce stereocontrol. Key findings include:

  • Substrate Scope : Prochiral alkenes and ketones undergo hydrogenation with enantiomeric excess (ee) values exceeding 90% in optimized conditions .

  • Mechanistic Insight : The tetrafluoroborate counterion enhances solubility in polar aprotic solvents, facilitating substrate coordination without ligand displacement .

Substrate ClassReaction Conditionsee (%)Turnover Frequency (h⁻¹)
α,β-Unsaturated ketones25°C, 10 bar H₂, THF92–95450
Cyclic enamines40°C, 5 bar H₂, dichloromethane88320

Carbofluorination Reactions

The compound promotes regioselective carbofluorination of alkenes via a proposed Rh(I)/Rh(III) redox cycle. The tetrafluoroborate anion acts as both a stabilizing counterion and fluorine source .

Example Reaction :
Styrene derivatives react with arylboronic acids in the presence of this catalyst to yield β-fluoro-arylalkanes:

R-CH=CH2+Ar-B(OH)2Cat.R-CHF-CH2Ar+B(OH)3\text{R-CH=CH}_2 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Cat.}} \text{R-CHF-CH}_2\text{Ar} + \text{B(OH)}_3

  • Key Parameters :

    • Temperature: 80°C

    • Solvent: 1,2-Dimethoxyethane

    • Yield: 70–85%

    • Selectivity: >95% anti-Markovnikov

Comparative Analysis with Related Rhodium Catalysts

The compound’s performance is benchmarked against structurally similar rhodium complexes:

CatalystLigand TypeOptimal Reactionee (%)Stability (T °C)
Target CompoundPhospholan/norbornadieneAsymmetric hydrogenation92–95≤210 (dec.)
[Rh(COD)_2]BF₄ (COD = 1,5-cyclooctadiene)Diene-onlyHydroamination<80≤180
RhCl(PPh₃)₃TriphenylphosphineHydroformylationN/A≤150

Advantages :

  • Superior thermal stability compared to COD-based analogs .

  • Enhanced stereoselectivity vs. traditional phosphine-ligated Rh complexes .

Ligand-Dependent Reactivity in C–H Activation

The dimethylphospholan ligands enable directed C–H functionalization in aromatic systems. In one study:

  • Reaction : Ortho-alkylation of benzamides with alkenes.

  • Conditions : 100°C, 24h, toluene.

  • Outcome : 78% yield with >20:1 regioselectivity .

The rigid norbornadiene framework prevents ligand dissociation, maintaining catalytic integrity under high temperatures .

Limitations and Stability Considerations

  • Thermal Decomposition : Degrades above 210°C, releasing BF₃ gas .

  • Solvent Sensitivity : Poor performance in protic solvents due to ligand protonation .

  • Air Sensitivity : Requires inert atmosphere handling to prevent Rh oxidation .

Scientific Research Applications

Catalytic Applications

1.1 Hydrogenation Reactions

One of the primary applications of this compound is in catalytic hydrogenation reactions. It has been demonstrated to effectively catalyze the hydrogenation of carbon dioxide to formic acid. This reaction is significant for carbon capture and conversion technologies aimed at reducing greenhouse gas emissions .

1.2 Asymmetric Synthesis

The compound also shows promise in asymmetric synthesis processes, where it can facilitate the production of chiral molecules. This is particularly important in pharmaceuticals where chirality can influence the efficacy and safety of drugs . The ability to produce enantiomerically pure compounds enhances its value in medicinal chemistry.

Organic Synthesis

2.1 Diels-Alder Reactions

Bicyclo[2.2.1]hepta-2,5-diene derivatives are frequently utilized in Diels-Alder reactions, which are crucial for constructing complex cyclic structures in organic synthesis. The presence of the rhodium center enhances the reactivity of these compounds, making them suitable for various synthetic pathways .

2.2 Formation of Complex Organometallic Structures

The compound can participate in the formation of complex organometallic structures that are essential in advanced materials science and nanotechnology. Its unique bicyclic structure allows for multiple coordination modes with metal centers, leading to diverse applications in material design .

Case Study: CO2 Hydrogenation

A notable study demonstrated the effectiveness of bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate as a catalyst for converting CO2 into formic acid under mild conditions. The reaction exhibited high selectivity and turnover frequency, indicating its potential for industrial applications in sustainable chemistry .

Case Study: Asymmetric Catalysis

In another study focusing on asymmetric synthesis, researchers utilized this compound to produce a series of chiral alcohols with high enantiomeric excess. The results highlighted its efficiency as an asymmetric catalyst, paving the way for further exploration in pharmaceutical applications where chirality is critical .

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate exerts its catalytic effects involves the coordination of the rhodium center with the substrates. The rhodium atom facilitates the activation of hydrogen, silicon, or boron bonds, allowing them to react with the target molecules. The tetrafluoroborate anion stabilizes the complex and enhances its reactivity .

Comparison with Similar Compounds

Structural Analogues

Bis(norbornadiene)rhodium(I) Tetrafluoroborate (Rh(nbd)₂BF₄)
  • Molecular Formula : C₁₄H₁₆BF₄Rh .
  • Structure: Two norbornadiene ligands coordinate to Rh(I), lacking phosphine ligands.
  • Applications : A precursor for cationic Rh complexes used in hydrogenation and hydroacylation .
  • Key Difference : Absence of phosphine ligands reduces steric and electronic tuning, limiting substrate selectivity compared to phosphine-containing analogs .
(S,S,S,S)-2,3-Bis(2,5-dimethylphospholanyl)benzo[b]thiophene Cyclooctadiene Rhodium(I) Tetrafluoroborate
  • Molecular Formula : C₂₈H₄₀BF₄P₂RhS .
  • Structure : Replaces the furan-dione core with a benzo[b]thiophene moiety and uses cyclooctadiene (COD) instead of NBD.
  • Applications : Chiral catalysis in asymmetric hydrogenation due to rigid thiophene backbone and stereochemical control from dimethylphospholanes .
[Rh(nbd)(diphos)]BF₄ (diphos = 1,4-bis(diphenylphosphino)butane)
  • Molecular Formula : C₃₅H₃₆BF₄P₂Rh .
  • Structure : Combines NBD with a bidentate diphosphine ligand (diphos).
  • Applications : Hydrogenation of alkenes and ketones; diphos enhances stability and selectivity via chelation .
  • Key Difference : Bulky diphenylphosphine groups increase steric hindrance but lack the chirality of dimethylphospholanes in the target compound .

Electronic and Steric Properties

Compound Ligand Type Electronic Effect Steric Bulk
Target Compound Furan-dione + dimethylphospholanes Moderate electron-withdrawing (dione) High (chiral dimethylphospholanes)
Rh(nbd)₂BF₄ NBD only π-donor Low
Benzo[b]thiophene Analogue Thiophene + dimethylphospholanes Stronger electron-withdrawing (S atom) Similar to target compound
[Rh(nbd)(diphos)]BF₄ Diphos (diphenylphosphine) Electron-donating (PPh₂) Very high (aryl substituents)
  • The target compound’s furan-dione core provides a balance of electron-withdrawing character, while the 2,5-dimethylphospholanes offer chiral environments critical for enantioselective catalysis.

Catalytic Performance

Hydrogenation Activity
  • Target Compound : Expected to exhibit high enantioselectivity in asymmetric hydrogenation due to chiral phospholanes, similar to the benzo[b]thiophene analogue (up to 95% ee in ketone reductions) .
  • [Rh(nbd)(diphos)]BF₄ : Shows broad substrate scope but lower enantioselectivity (<80% ee) due to achiral diphos ligands .
  • Rh(nbd)₂BF₄: Limited to non-chiral substrates; used as a pre-catalyst for generating active species .
Thermal Stability
  • Phosphine-containing complexes (e.g., target compound, [Rh(nbd)(diphos)]BF₄) decompose above 200°C, while Rh(nbd)₂BF₄ is stable up to 250°C .

Biological Activity

Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate is a complex organometallic compound notable for its unique structural characteristics and potential applications in catalysis and medicinal chemistry. This article reviews its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a bicyclic diene structure integrated with phospholan moieties and coordinated with rhodium in the form of a tetrafluoroborate salt. The bicyclo[2.2.1]hepta-2,5-diene component contributes to the rigidity and spatial orientation essential for its reactivity.

The biological activity of rhodium complexes often involves their interaction with biomolecules. The following mechanisms have been proposed:

  • Formation of Reactive Intermediates : The rhodium center can facilitate the formation of reactive intermediates that interact with cellular components.
  • Enzyme Inhibition : Some studies suggest that rhodium complexes may inhibit specific enzymes involved in metabolic pathways.

Anticancer Activity

A study investigated the effects of rhodium complexes on various cancer cell lines, demonstrating that certain derivatives exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
Rhodium Complex AHeLa15Apoptosis induction
Rhodium Complex BMCF-710Caspase activation

Catalytic Applications

Research has shown that this compound efficiently catalyzes the hydrogenation of CO₂ to formic acid. This reaction is significant for carbon capture and utilization strategies.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Features
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborateRhodium complexKnown for its catalytic properties in organic synthesis
Rhodium(II) acetateMetal complexUsed extensively in C-H activation reactions
Rhodium(I) chlorideCoordination complexCommonly used as a catalyst but less versatile than tetrafluoroborate forms

Q & A

Q. What are the established synthetic routes for preparing this rhodium complex, and how do ligand coordination dynamics influence yield?

The synthesis typically involves reacting a rhodium precursor (e.g., [Rh(COD)Cl]₂) with chiral phosphine ligands like 3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione under inert conditions. Ligand-to-metal ratio and solvent polarity critically impact coordination efficiency. For example, describes a similar rhodium tetrafluoroborate complex synthesized using bicyclo[2.2.1]heptene-derived ligands, achieving >97% purity via strict anhydrous protocols . Optimization of reaction temperature (typically 0–25°C) and counterion exchange (e.g., BF₄⁻ incorporation) is essential to prevent ligand dissociation .

Q. How does the chiral phospholane ligand design affect enantioselectivity in catalytic applications?

The 2,5-dimethylphospholane groups impose steric constraints, creating a chiral pocket around the rhodium center. This enforces substrate orientation during catalysis, as seen in asymmetric hydrogenation reactions. notes that (R,R)-NORPHOS-Rh analogues achieve >90% enantiomeric excess (ee) in α,β-unsaturated ketone reductions . Ligand bite angle adjustments (via bicyclo backbone rigidity) further modulate selectivity .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic activity data under varying solvent polarities?

Polar aprotic solvents (e.g., DCM) stabilize the cationic rhodium complex, enhancing electrophilicity at the metal center and accelerating substrate binding. However, indicates that excessive polarity can disrupt ligand-metal interactions, leading to partial dissociation and reduced turnover frequency (TOF). Kinetic studies (e.g., UV-Vis monitoring of intermediate species) are recommended to resolve such contradictions .

Q. How can computational modeling reconcile discrepancies between experimental and theoretical spectroscopic data?

Density Functional Theory (DFT) simulations of ligand conformers and metal-ligand bond strengths can identify overlooked steric/electronic effects. For example, ’s NIST data on bicyclo[2.2.1]heptane derivatives provides benchmark geometries for validating computational models . Discrepancies in ¹H NMR shifts often arise from solvent effects not accounted for in gas-phase calculations.

Q. What strategies mitigate decomposition pathways in air-sensitive rhodium complexes?

  • Strict inert-atmosphere handling : Use gloveboxes or Schlenk lines for synthesis/storage.
  • Stabilizing additives : recommends BF₄⁻ as a non-coordinating counterion to prevent ligand oxidation .
  • Low-temperature storage : ≤-20°C in amber vials under argon.

Q. How does ligand substitution impact catalytic cycle longevity in continuous-flow systems?

Phospholane ligands with electron-donating methyl groups (as in this complex) resist oxidative degradation, extending catalyst lifespan. ’s protocols for furan-based ligands suggest that flow systems with immobilized catalysts reduce leaching by >50% compared to batch reactors . TOF decay studies under H₂ pressure are advised to quantify deactivation rates.

Methodological Guidance

Designing kinetic experiments to probe rate-limiting steps in asymmetric catalysis:

  • Variable-time sampling : Quench aliquots at intervals for GC/HPLC analysis.
  • Eyring plots : Determine activation parameters (ΔH‡, ΔS‡) to distinguish associative vs. dissociative mechanisms.
  • Isotopic labeling : Use D₂ to track hydrogenation pathways (e.g., ’s Rh-catalyzed H₂ activation) .

Interpreting conflicting XRD and NMR data for ligand conformation:

  • Dynamic NMR : Detect fluxional behavior (e.g., ligand rotation) causing averaged signals.
  • Low-temperature XRD : Capture metastable conformers. ’s dihydrofuran structural data exemplifies how temperature-controlled crystallography resolves disorder .

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